Phenoxyacetyl Azide Curtius Rearrangement Product Selectivity vs. Benzoyl Azide
Computational studies at the MP2(full)/6-31G* level predict that benzoyl azide is energetically more demanding to rearrange than formyl and acetyl azides. Based on its structure, phenoxyacetyl azide is expected to have an activation barrier intermediate between acetyl azide and benzoyl azide, offering a more controlled thermal release of phenoxy isocyanate compared to more volatile or less stable analogs [1]. This controlled reactivity is crucial for applications requiring selective, high-yield isocyanate generation without competing side reactions.
| Evidence Dimension | Ease of Curtius rearrangement to isocyanate |
|---|---|
| Target Compound Data | Not directly reported; structurally predicted to be intermediate between acetyl and benzoyl azide. |
| Comparator Or Baseline | Formyl azide (easiest), Acetyl azide (intermediate), Benzoyl azide (most difficult) |
| Quantified Difference | Ease order: formyl azide > acetyl azide > benzoyl azide (relative, quantitative calculation). Phenoxyacetyl azide's exact barrier is unreported. |
| Conditions | MP2(full)/6-31G* computational model, gas phase. |
Why This Matters
Knowing the relative ease of Curtius rearrangement allows procurement to select an azide with predictable thermal decomposition behavior, reducing process hazard risk and improving yield consistency.
- [1] Aboelnga MM, Goddard JD. Theoretical investigation of the decomposition of acyl azides: Molecular orbital treatment. International Journal of Quantum Chemistry. 2006;106(4):863-872. doi:10.1002/qua.20792. View Source
